

# Confirming the Structure of 2-Nitrophenol: A Spectroscopic Comparison Guide

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Compound of Interest				
Compound Name:	2-Nitrophenol			
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This guide provides a detailed comparison of the spectroscopic data for **2-nitrophenol** and its isomer, 4-nitrophenol, to aid researchers in the unambiguous confirmation of the **2-nitrophenol** structure. The guide leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key experimental data and protocols.

#### **Comparative Spectroscopic Data**

The structural differences between **2-nitrophenol** and 4-nitrophenol, primarily the relative positions of the hydroxyl (-OH) and nitro (-NO<sub>2</sub>) groups, lead to distinct and identifiable signatures in their respective NMR and IR spectra.

#### <sup>1</sup>H NMR Spectroscopy Data

Proton NMR (¹H NMR) is highly sensitive to the chemical environment of hydrogen atoms. The proximity of the nitro group to the hydroxyl group in **2-nitrophenol** results in a unique splitting pattern and chemical shifts for the aromatic protons compared to the more symmetric 4-nitrophenol.



Compound	Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
2-Nitrophenol	4-H	6.99[1]	dt
6-H	7.15[1]	ddd	
5-H	7.58[1]	dt	-
3-H	8.10[1]	dd	-
ОН	10.58[1]	s	-
4-Nitrophenol	H-2, H-6	8.16	d
H-3, H-5	6.93	d	
ОН	11.15	s (broad)	-

Note: Data for **2-Nitrophenol** recorded in CDCl<sub>3</sub>[1]. Data for 4-Nitrophenol recorded in DMSO-d<sub>6</sub>. Solvent differences can cause slight variations in chemical shifts.

#### <sup>13</sup>C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The substitution pattern of the benzene ring significantly influences the chemical shifts of the carbon atoms.



Compound	Carbon Assignment	Chemical Shift (δ) in ppm
2-Nitrophenol	C1	155.2
C2	137.1	
C3	125.6	_
C4	119.8	_
C5	133.7	_
C6	120.4	_
4-Nitrophenol	C1	163.74[2]
C2, C6	115.48[2]	
C3, C5	125.86[2]	_
C4	139.42[2]	_

Note: Data for **2-Nitrophenol** recorded in CDCl $_3$ . Data for 4-Nitrophenol recorded in DMSO-d $_6$ [2].

#### Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] Key vibrational frequencies for the hydroxyl and nitro groups are diagnostic.



Compound	Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )
2-Nitrophenol	О-Н	Stretch (intramolecular H- bond)	3200-3600 (broad)
N-O	Asymmetric Stretch	~1575	_
N-O	Symmetric Stretch	~1335[5]	_
C-O	Stretch	~1230	
4-Nitrophenol	О-Н	Stretch (intermolecular H- bond)	3300-3400 (broad)
N-O	Asymmetric Stretch	~1590	
N-O	Symmetric Stretch	~1340	_
C-O	Stretch	~1285	

Note: The intramolecular hydrogen bond in **2-nitrophenol** between the adjacent -OH and -NO<sub>2</sub> groups typically results in a sharper O-H stretching band compared to the broad band from intermolecular hydrogen bonding in 4-nitrophenol.

#### **Experimental Protocols**

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Accurately weigh 5-20 mg of the analyte for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial.[6] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[6]
- Instrument Setup: Insert the NMR tube into a spinner and adjust its depth using a gauge.[7]
  Place the sample in the NMR spectrometer.



- Data Acquisition: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent.[6] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.[6] The probe is tuned to the appropriate nucleus (¹H or ¹³C).[6] Set acquisition parameters (e.g., number of scans, spectral width) and initiate the experiment.[6]
- Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent signal.[8]

#### Infrared (IR) Spectroscopy

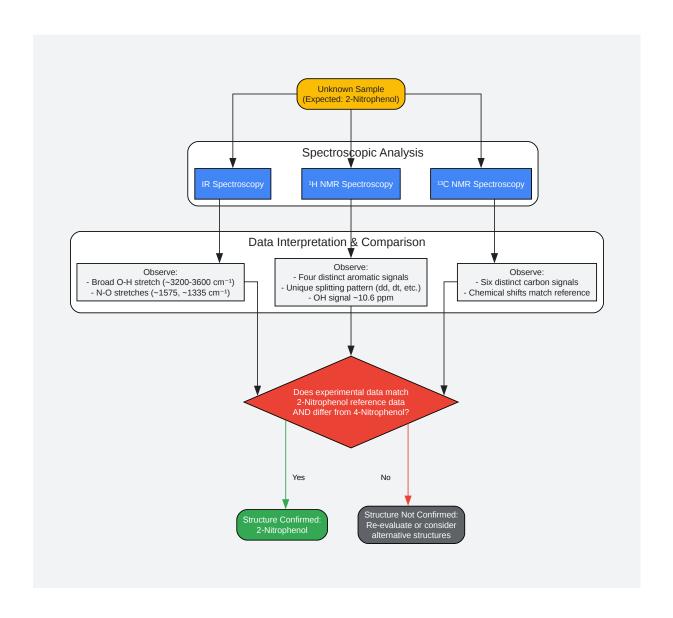
This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common technique for solid and liquid samples.[9]

- Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty crystal to account for atmospheric and instrument-related absorptions.[9]
- Sample Application: Place a small amount of the solid or a few drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9] For solid samples, apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]
- Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument measures the interaction of the IR beam with the sample, generating an interferogram which is then Fourier-transformed into a spectrum.[4]
- Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

## **Logical Workflow for Structure Confirmation**

The following diagram illustrates the logical process for confirming the identity of an unknown sample as **2-nitrophenol** using the comparative spectroscopic data.





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Caption: Workflow for spectroscopic confirmation of 2-nitrophenol.



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